molecular formula C9H6BrFS B6258925 3-(bromomethyl)-7-fluoro-1-benzothiophene CAS No. 102246-36-6

3-(bromomethyl)-7-fluoro-1-benzothiophene

Cat. No. B6258925
CAS RN: 102246-36-6
M. Wt: 245.1
InChI Key:
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Description

The compound “3-(bromomethyl)-7-fluoro-1-benzothiophene” belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring .


Synthesis Analysis

While specific synthesis methods for “3-(bromomethyl)-7-fluoro-1-benzothiophene” are not available, benzothiophenes can generally be synthesized using various methods such as nickel and palladium-based protocols .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-7-fluoro-1-benzothiophene involves the bromination of 7-fluoro-1-benzothiophene followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "7-fluoro-1-benzothiophene", "Bromine", "Formaldehyde", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 7-fluoro-1-benzothiophene (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for 10 minutes.", "Step 4: Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL).", "Step 5: Combine the organic layers and wash with water (2 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-bromo-7-fluoro-1-benzothiophene as a yellow solid (1.5 g, 87%).", "Step 7: Dissolve 3-bromo-7-fluoro-1-benzothiophene (1.0 g) in a mixture of formaldehyde (1.0 mL) and sodium hydroxide (1.0 g) in water (10 mL).", "Step 8: Stir the reaction mixture at room temperature for 2 hours.", "Step 9: Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL).", "Step 10: Combine the organic layers and wash with water (2 x 20 mL).", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-(bromomethyl)-7-fluoro-1-benzothiophene as a yellow solid (0.8 g, 68%)." ] }

CAS RN

102246-36-6

Product Name

3-(bromomethyl)-7-fluoro-1-benzothiophene

Molecular Formula

C9H6BrFS

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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